2-[2-(2-chlorophenyl)ethenyl]-3H-quinazolin-4-one
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Overview
Description
2-[2-(2-chlorophenyl)ethenyl]-3H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)ethenyl]-3H-quinazolin-4-one typically involves the reaction of 2-chlorobenzaldehyde with anthranilic acid, followed by cyclization and subsequent reactions to introduce the ethenyl group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid. The process may involve heating under reflux conditions to facilitate the cyclization and formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)ethenyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing other quinazolinone derivatives with potential pharmaceutical applications.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s derivatives are explored for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)ethenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone
- 3-(2-chlorophenyl)-2-[2-(3-pyridyl)ethenyl]quinazolin-4(3H)-one
- 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
Uniqueness
2-[2-(2-chlorophenyl)ethenyl]-3H-quinazolin-4-one is unique due to its specific structural features, such as the presence of the ethenyl group and the quinazolinone core. These features contribute to its distinct biological activities and potential applications in various fields. Compared to similar compounds, it may exhibit different pharmacological properties and mechanisms of action, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-3-1-5-11(13)9-10-15-18-14-8-4-2-6-12(14)16(20)19-15/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQWTBKPKRCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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